molecular formula C10H13BFNO2 B1406980 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid CAS No. 1704064-01-6

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid

Cat. No. B1406980
CAS RN: 1704064-01-6
M. Wt: 209.03 g/mol
InChI Key: ZEYPDLRAGIQNDJ-UHFFFAOYSA-N
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Description

The compound “4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, materials science, and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through reactions involving organometallic compounds . For example, the Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, involves the use of organoboron reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring (a six-membered aromatic ring) with a fluorine atom at the 3-position, a boronic acid group, and a cyclopropylamino methyl group at the 4-position .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in coupling reactions such as the Suzuki-Miyaura coupling . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .

Scientific Research Applications

Synthesis and Chemical Analysis

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid plays a crucial role in the synthesis of complex organic compounds, serving as an intermediate in multi-step chemical syntheses. For instance, it has been utilized in the scalable synthesis of a 1,7-Naphthyridine derivative, which is a PDE-4 inhibitor. This synthesis demonstrates the compound's value in creating pharmacologically relevant molecules through a six-step process, achieving an overall yield of 27% (Jiang et al., 2010). Furthermore, its role in dynamic formation of imidazolidino boronate showcases its potential in designing cysteine-responsive peptides, indicating its significance in the development of smart biological tools and sensors (Li, Weidman, & Gao, 2018).

Material Science and Surface Chemistry

In material science, this compound contributes to the understanding of surface chemistry, particularly in the adsorption mechanism of phenylboronic acids. Research into the influence of substituent type and position on the adsorption mechanism of phenylboronic acids, including fluorophenylboronic acids, provides insights into how these molecules interact with surfaces. Such studies are essential for designing new materials with specific surface properties (Piergies et al., 2013).

Electronic and Photophysical Properties

The compound is also valuable in studies focused on the electronic and photophysical properties of materials. For example, research on the synthesis and electrophysical properties of methanofullerene with C1-geminal dimethoxyphosphoryl and methoxycarbonyl groups explores the potential applications of such compounds in electronic devices, highlighting the broader applicability of fluorophenylboronic acids in the development of novel electronic materials (Torosyan et al., 2018).

Antifungal Activity

In the pharmaceutical sector, derivatives of fluorophenylboronic acids have been investigated for their antifungal properties. Research into the antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids, including fluorophenylboronic acid derivatives, has revealed their potential as antifungal agents. Such studies are crucial for developing new antifungal drugs with improved efficacy and safety profiles (Borys et al., 2019).

Future Directions

The future directions for this compound would depend on its intended use. Boronic acids have found wide application in various fields, including organic synthesis, materials science, and medicinal chemistry . They are particularly important in the development of new pharmaceuticals .

properties

IUPAC Name

[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYPDLRAGIQNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177686
Record name Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704064-01-6
Record name Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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